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Povorcitinib, an oral Janus kinase 1 (JAK1) inhibitor, has emerged as a promising therapeutic

agent for a range of inflammatory and autoimmune diseases.[1] Its efficacy is being evaluated

in multiple clinical trials for conditions such as hidradenitis suppurativa (HS) and prurigo

nodularis (PN). This guide provides a comparative analysis of povorcitinib's performance and

reproducibility across different studies, alongside a comparison with alternative treatments. The

data presented is compiled from publicly available clinical trial results.

Comparative Efficacy of Povorcitinib and
Alternatives
The following tables summarize the quantitative efficacy data for povorcitinib in hidradenitis

suppurativa and prurigo nodularis, compared with other approved or investigational therapies.

Hidradenitis Suppurativa (HS)
Table 1: Comparison of Povorcitinib and Adalimumab/Secukinumab in Hidradenitis Suppurativa
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Treatment
(Dosage)

Trial
Name/Identifie
r

Primary
Endpoint

Efficacy
Results at
Week 12/16

Efficacy
Results at
Week 24/52

Povorcitinib

(45mg QD)

STOP-HS1 &

STOP-HS2
HiSCR50

40.2% - 42.3%

achieved

HiSCR50 at

Week 12.[2]

Nearly 60% of

efficacy-

evaluable

patients

achieved

HiSCR50.[3]

31.0% - 40.3%

achieved

HiSCR75.[3]

Povorcitinib

(75mg QD)

STOP-HS1 &

STOP-HS2
HiSCR50

40.6% - 42.3%

achieved

HiSCR50 at

Week 12.[2]

Nearly 60% of

efficacy-

evaluable

patients

achieved

HiSCR50.[3]

31.0% - 40.3%

achieved

HiSCR75.[3]

Povorcitinib

(15mg QD)
Phase 2

AN Count

Reduction

-5.2 mean

change from

baseline in AN

count at Week

16.[4]

-

Povorcitinib

(45mg QD)
Phase 2

AN Count

Reduction

-6.9 mean

change from

baseline in AN

count at Week

16.[4]

-

Povorcitinib

(75mg QD)

Phase 2 AN Count

Reduction

-6.3 mean

change from

baseline in AN

At Week 52,

mean change in

AN count from

baseline was
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count at Week

16.[4]

-10.4 for those

who switched to

75mg.

Adalimumab

(40mg weekly)

PIONEER I & II

(post-hoc)
HiSCR

54.5% achieved

HiSCR at Week

16.[5]

-

Adalimumab

(40mg eow)

PIONEER I & II

(post-hoc)
HiSCR

33.3% achieved

HiSCR at Week

16.[5]

-

Adalimumab
SOLACE (real-

world)
HiSCR -

69% achieved

HiSCR at Week

24, maintained at

Week 52.[6]

Secukinumab

(300mg Q2W)

SUNSHINE &

SUNRISE
HiSCR

45.6% (biologic-

naïve) and

37.0% (biologic-

experienced)

achieved HiSCR

at Week 16.[7]

Sustained

efficacy

observed

through Week

52.[7]

Secukinumab

(300mg Q4W)

SUNSHINE &

SUNRISE
HiSCR

45.4% (biologic-

naïve) and

38.8% (biologic-

experienced)

achieved HiSCR

at Week 16.[7]

Sustained

efficacy

observed

through Week

52.[7]

Placebo
Povorcitinib

Phase 2

AN Count

Reduction

-2.5 mean

change from

baseline in AN

count at Week

16.[4]

-

Placebo

Adalimumab

PIONEER (post-

hoc)

HiSCR

25.6% achieved

HiSCR at Week

16.[5]

-
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Placebo

Secukinumab

SUNSHINE &

SUNRISE

HiSCR

34.2% (biologic-

naïve) and

27.3% (biologic-

experienced)

achieved HiSCR

at Week 16.[7]

-

HiSCR (Hidradenitis Suppurativa Clinical Response): ≥50% reduction in total abscess and

inflammatory nodule (AN) count with no increase in abscesses or draining fistulas.

HiSCR75/90/100 represent 75%/90%/100% reduction. AN Count: Abscess and inflammatory

nodule count. QD: Once daily. eow: every other week. Q2W: every 2 weeks. Q4W: every 4

weeks.

Prurigo Nodularis (PN)
Table 2: Comparison of Povorcitinib and Dupilumab/Nemolizumab in Prurigo Nodularis
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Treatment
(Dosage)

Trial
Name/Identifie
r

Primary
Endpoint

Efficacy
Results at
Week 12/16

Efficacy
Results at
Week 24

Povorcitinib

(15mg QD)
Phase 2

≥4-point

improvement in

Itch NRS

36.1% of patients

at Week 16.[1][8]
-

Povorcitinib

(45mg QD)
Phase 2

≥4-point

improvement in

Itch NRS

44.4% of patients

at Week 16.[1][8]
-

Povorcitinib

(75mg QD)
Phase 2

≥4-point

improvement in

Itch NRS

54.1% of patients

at Week 16.[1][8]
-

Dupilumab

(300mg Q2W)

PRIME &

PRIME2

≥4-point

improvement in

WI-NRS

37.2% of patients

at Week 12

(PRIME2).[9]

60.0% of patients

at Week 24

(PRIME).[9]

Nemolizumab OLYMPIA 1

≥4-point

improvement in

PP-NRS

58.4% of patients

at Week 16.[10]

[11]

58.3% of patients

at Week 24.[12]

Placebo
Povorcitinib

Phase 2

≥4-point

improvement in

Itch NRS

8.1% of patients

at Week 16.[1][8]
-

Placebo

Dupilumab

PRIME &

PRIME2

≥4-point

improvement in

WI-NRS

22.0% of patients

at Week 12

(PRIME2).[9]

18.4% of patients

at Week 24

(PRIME).[9]

Placebo
Nemolizumab

OLYMPIA 1

≥4-point

improvement in

PP-NRS

16.7% of patients

at Week 16.[10]

[11]

20.4% of patients

at Week 24.[12]

NRS (Numerical Rating Scale) / WI-NRS (Worst Itch NRS) / PP-NRS (Peak Pruritus NRS):

Patient-reported itch severity on a scale of 0-10. IGA (Investigator's Global Assessment):

Physician's assessment of disease severity. QD: Once daily. Q2W: every 2 weeks.
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Experimental Protocols
The clinical trials cited in this guide followed rigorous, double-blind, placebo-controlled designs.

Key aspects of the methodologies are outlined below.

Povorcitinib Phase 3 Program for Hidradenitis
Suppurativa (STOP-HS1 & STOP-HS2)

Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebo-

controlled trials.[13]

Patient Population: Adults with moderate to severe HS for at least one year, with a total

abscess and inflammatory nodule (AN) count of ≥5 in at least two distinct anatomical areas,

and an inadequate response to at least a three-month course of conventional systemic

therapies.[13]

Treatment Arms: Patients were randomized to receive povorcitinib (45 mg or 75 mg once

daily) or placebo.[2]

Primary Endpoint: Proportion of patients achieving Hidradenitis Suppurativa Clinical

Response (HiSCR50) at Week 12. HiSCR50 is defined as at least a 50% reduction from

baseline in the total AN count with no increase from baseline in the number of abscesses or

draining tunnels.[2][13]

Key Secondary Endpoints: Included higher-level responses such as HiSCR75, HiSCR90,

and HiSCR100, as well as improvements in skin pain measured by a Numeric Rating Scale

(NRS).[13]

Duration: A 12-week double-blind, placebo-controlled treatment period, followed by a 42-

week extension period.[2]

Povorcitinib Phase 2 Trial for Prurigo Nodularis
Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[1][8][14]

Patient Population: Adult patients (18-75 years) with a clinical diagnosis of PN for at least 3

months, at least 20 nodules, an Investigator's Global Assessment (IGA) score of ≥3, and a
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Peak Pruritus Numerical Rating Scale (PP-NRS) score of ≥7, with an inadequate response

or intolerance to previous treatment.[14][15]

Treatment Arms: Patients were randomized to receive povorcitinib (15 mg, 45 mg, or 75 mg

once daily) or placebo.[8]

Primary Endpoint: Proportion of patients achieving a ≥4-point improvement in the itch

Numerical Rating Scale (NRS4) score from baseline at Week 16.[1][8]

Key Secondary Endpoints: Proportion of patients achieving an IGA Treatment Success (IGA-

TS) score of 0 or 1 with a ≥2-grade improvement from baseline, and the proportion of

patients achieving both itch NRS4 and IGA-TS at Week 16.[8]

Duration: A 16-week double-blind, placebo-controlled treatment period, followed by a 24-

week extension period.[1][8]

Signaling Pathways and Experimental Workflows
Povorcitinib Mechanism of Action: JAK-STAT Signaling
Pathway
Povorcitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular enzymes

that play a crucial role in the signaling pathways of numerous cytokines and growth factors that

are involved in inflammation and immune responses. By inhibiting JAK1, povorcitinib modulates

the signaling of key cytokines implicated in the pathophysiology of inflammatory skin diseases.
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Caption: Povorcitinib inhibits the JAK-STAT signaling pathway.

Typical Clinical Trial Workflow for Povorcitinib
The clinical development of povorcitinib follows a standard workflow for pharmaceutical drugs,

progressing from preclinical studies to phased clinical trials in humans.
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Caption: A simplified workflow of a povorcitinib clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15570626?utm_src=pdf-body-img
https://www.benchchem.com/product/b15570626?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. thedermdigest.com [thedermdigest.com]

2. acneandrosacea.org [acneandrosacea.org]

3. Incyte Announces New 24-Week Phase 3 Data from the STOP-HS Clinical Trial Program
of Povorcitinib in Hidradenitis Suppurativa at EADV 2025 | Incyte [incytecorp.gcs-web.com]

4. Efficacy and safety of the oral Janus kinase 1 inhibitor povorcitinib (INCB054707) in
patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging,
placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

5. AbbVie Presents Phase II Data Evaluating the Efficacy of HUMIRA® (adalimumab) in
Patients with Hidradenitis Suppurativa (HS), a Chronic Inflammatory Skin Disease
[prnewswire.com]

6. Real‐world effectiveness of adalimumab in patients with moderate‐to‐severe hidradenitis
suppurativa: the 1‐year SOLACE study - PMC [pmc.ncbi.nlm.nih.gov]

7. Secukinumab in patients with moderate-to-severe hidradenitis suppurativa based on prior
biologic exposure: an efficacy and safety analysis from the SUNSHINE and SUNRISE phase
III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating Povorcitinib in
Patients with Prurigo Nodularis | Incyte [investor.incyte.com]

9. Dupilumab in patients with prurigo nodularis: two randomized, double-blind, placebo-
controlled phase 3 trials [pro.campus.sanofi]

10. Phase 3 Data: Nemolizumab for Prurigo Nodularis Relief | Conexiant [conexiant.com]

11. Galderma's prurigo nodularis trial of nemolizumab meets endpoints
[clinicaltrialsarena.com]

12. Efficacy and Safety of Nemolizumab in Patients With Moderate to Severe Prurigo
Nodularis: The OLYMPIA 1 Randomized Clinical Phase 3 Trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. dermatologytimes.com [dermatologytimes.com]

14. clinicaltrials.eu [clinicaltrials.eu]

15. dermatologytimes.com [dermatologytimes.com]

To cite this document: BenchChem. [Povorcitinib Efficacy: A Comparative Analysis of
Reproducibility in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570626#reproducibility-of-povorcitinib-efficacy-in-
different-labs]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://thedermdigest.com/povorcitinib-incytes-oral-jak1-inhibtor-reduces-itch-clears-lesions-in-pn/
https://acneandrosacea.org/blog/topline-data-promising-for-incytes-povorcitinib-for-hs/
https://incytecorp.gcs-web.com/news-releases/news-release-details/incyte-announces-new-24-week-phase-3-data-stop-hs-clinical-trial?mobile=1
https://incytecorp.gcs-web.com/news-releases/news-release-details/incyte-announces-new-24-week-phase-3-data-stop-hs-clinical-trial?mobile=1
https://pubmed.ncbi.nlm.nih.gov/37871805/
https://pubmed.ncbi.nlm.nih.gov/37871805/
https://pubmed.ncbi.nlm.nih.gov/37871805/
https://www.prnewswire.com/news-releases/abbvie-presents-phase-ii-data-evaluating-the-efficacy-of-humira-adalimumab-in-patients-with-hidradenitis-suppurativa-hs-a-chronic-inflammatory-skin-disease-226276811.html
https://www.prnewswire.com/news-releases/abbvie-presents-phase-ii-data-evaluating-the-efficacy-of-humira-adalimumab-in-patients-with-hidradenitis-suppurativa-hs-a-chronic-inflammatory-skin-disease-226276811.html
https://www.prnewswire.com/news-releases/abbvie-presents-phase-ii-data-evaluating-the-efficacy-of-humira-adalimumab-in-patients-with-hidradenitis-suppurativa-hs-a-chronic-inflammatory-skin-disease-226276811.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9291024/
https://pubmed.ncbi.nlm.nih.gov/38470171/
https://pubmed.ncbi.nlm.nih.gov/38470171/
https://pubmed.ncbi.nlm.nih.gov/38470171/
https://investor.incyte.com/news-releases/news-release-details/incyte-presents-new-late-breaking-data-phase-2-study-evaluating?mobile=1
https://investor.incyte.com/news-releases/news-release-details/incyte-presents-new-late-breaking-data-phase-2-study-evaluating?mobile=1
https://pro.campus.sanofi/ae/prurigo-nodularis/articles/dupilumab
https://pro.campus.sanofi/ae/prurigo-nodularis/articles/dupilumab
https://conexiant.com/dermatology/articles/phase-3-data-nemolizumab-for-prurigo-nodularis-relief/
https://www.clinicaltrialsarena.com/news/galdermas-trial-nemolizumab-endpoints/
https://www.clinicaltrialsarena.com/news/galdermas-trial-nemolizumab-endpoints/
https://pubmed.ncbi.nlm.nih.gov/39602139/
https://pubmed.ncbi.nlm.nih.gov/39602139/
https://pubmed.ncbi.nlm.nih.gov/39602139/
https://www.dermatologytimes.com/view/povorcitinib-shows-sustained-efficacy-in-hs-at-24-weeks
https://clinicaltrials.eu/trial/study-on-the-effects-of-povorcitinib-for-patients-with-prurigo-nodularis/
https://www.dermatologytimes.com/view/late-breaking-data-40-week-efficacy-and-safety-of-oral-povorcitinib-for-prurigo-nodularis
https://www.benchchem.com/product/b15570626#reproducibility-of-povorcitinib-efficacy-in-different-labs
https://www.benchchem.com/product/b15570626#reproducibility-of-povorcitinib-efficacy-in-different-labs
https://www.benchchem.com/product/b15570626#reproducibility-of-povorcitinib-efficacy-in-different-labs
https://www.benchchem.com/product/b15570626#reproducibility-of-povorcitinib-efficacy-in-different-labs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15570626?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

